molecular formula C25H17BrN2O3 B3867801 [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

Cat. No.: B3867801
M. Wt: 473.3 g/mol
InChI Key: NGJUCHBCGNHEOM-YUMHPJSZSA-N
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Description

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate is a complex organic compound characterized by the presence of a bromobenzoyl hydrazone moiety linked to a naphthalene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate typically involves the condensation of 4-bromobenzoyl hydrazine with naphthalene-1-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the binding of certain proteins, thereby affecting cellular pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate is unique due to its specific structural features, such as the bromobenzoyl hydrazone moiety and the naphthalene carboxylate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2O3/c26-20-12-10-19(11-13-20)24(29)28-27-16-17-8-14-21(15-9-17)31-25(30)23-7-3-5-18-4-1-2-6-22(18)23/h1-16H,(H,28,29)/b27-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJUCHBCGNHEOM-YUMHPJSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N\NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
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[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
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[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
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[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
Reactant of Route 5
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
Reactant of Route 6
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

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